(R)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine and 3-bromobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It may also participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential therapeutic properties.
Biology
In biological research, this compound may be studied for its interactions with biological targets, such as enzymes or receptors. It can be used in assays to investigate its biological activity and potential as a drug candidate.
Medicine
In medicinal chemistry, ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is explored for its potential therapeutic applications. It may be used in the development of drugs for treating various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate makes it valuable for large-scale synthesis processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(3-Bromobenzyl)pyrrolidin-3-amine: The non-chiral version of the compound.
Other Pyrrolidine Derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring.
Uniqueness
®-1-(3-Bromobenzyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets
Properties
IUPAC Name |
(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLPNFOWOSEOSB-NVJADKKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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